2-Pyridinamine, 4-(bromomethyl)-, monohydrobromide
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Overview
Description
4-(Bromomethyl)pyridin-2-amine hydrobromide is a chemical compound with the molecular formula C6H8Br2N2. It belongs to the pyridine family and is characterized by the presence of a bromomethyl group attached to the pyridine ring. This compound is often used in various chemical reactions and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)pyridin-2-amine hydrobromide typically involves the bromination of 2-aminopyridine. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) or bromine. The reaction conditions often include a solvent like acetonitrile or dichloromethane and a catalyst to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of 4-(bromomethyl)pyridin-2-amine hydrobromide may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)pyridin-2-amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of methylpyridine derivatives.
Scientific Research Applications
4-(Bromomethyl)pyridin-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)pyridin-2-amine hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)pyridin-2-amine
- 4-(Iodomethyl)pyridin-2-amine
- 2-Aminomethylpyridine
Uniqueness
4-(Bromomethyl)pyridin-2-amine hydrobromide is unique due to its specific reactivity and the presence of the bromomethyl group, which imparts distinct chemical properties compared to its chloro- and iodo- counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C6H12Br2N2 |
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Molecular Weight |
271.98 g/mol |
IUPAC Name |
4-(bromomethyl)-2,3,4,5-tetrahydropyridin-6-amine;hydrobromide |
InChI |
InChI=1S/C6H11BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h5H,1-4H2,(H2,8,9);1H |
InChI Key |
JTFCVWRZXPJOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(CC1CBr)N.Br |
Origin of Product |
United States |
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